molecular formula C23H29N5O8S2 B13384999 Cefcamate

Cefcamate

Cat. No.: B13384999
M. Wt: 567.6 g/mol
InChI Key: WVPAABNYMHNFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of cefcapene pivoxil hydrochloride involves several steps:

    Initial Reaction: A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride for the reaction. This results in a liquid containing an intermediate compound.

    Intermediate Formation: The intermediate compound reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate.

    Further Reactions: This intermediate undergoes several reactions, including treatment with potassium carbonate and chlorosulfonyl isocyanate, to form subsequent intermediates.

    Final Steps: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate. .

Chemical Reactions Analysis

Cefcapene pivoxil undergoes various chemical reactions, including:

    Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous solutions.

    Oxidation: It can undergo oxidative degradation.

    Thermal Degradation: The compound is also prone to thermal degradation. Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile.

Mechanism of Action

Cefcapene pivoxil is a prodrug that is hydrolyzed by esterases during absorption, converting it into its active form, cefcapene. The active form exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cefcapene pivoxil can be compared with other cephalosporin antibiotics such as cefteram pivoxil and amoxicillin:

    Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.

    Amoxicillin: Cefcapene pivoxil has been compared with amoxicillin in the treatment of group A streptococcal pharyngitis in children.

Cefcapene pivoxil stands out due to its broad-spectrum activity and effectiveness in treating a wide range of infections, making it a valuable addition to the cephalosporin class of antibiotics.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAABNYMHNFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861182
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 7-{[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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